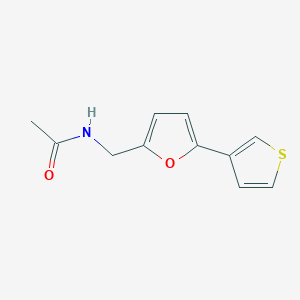

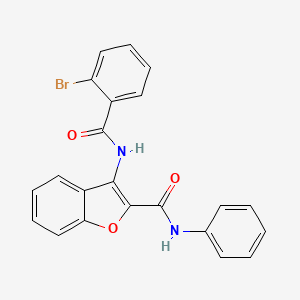

N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxalamides, which are known for their diverse biological and pharmacological activities. In

Scientific Research Applications

Synthesis and Chemical Properties

- A novel acid-catalyzed rearrangement method for synthesizing di- and mono-oxalamides, including compounds similar to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, has been developed. This method is operationally simple and high yielding, making it valuable for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Application in Catalysis

- Chiral inducers with diamidophosphite ligands, which can include structures similar to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, have been used for organo- and metallocatalysis. These inducers have shown high enantioselectivity in various catalytic reactions (Gavrilov et al., 2019).

Fluorescent Probes and Tracers

- A novel Pd2+-free near-infrared fluorescent probe based on allyl ether isomerization, which could potentially involve compounds similar to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, was developed for tracking specific molecules in living systems. This research contributes to the development of new methods for detecting molecules of interest in live cells and animals (Gong et al., 2022).

Pharmaceutical Applications

- The development of novel diphenyl oxalamide derivatives, similar in structure to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, has been explored for potential anticonvulsant activities. These studies aim to create new therapeutic agents for conditions like epilepsy (Nikalje et al., 2012).

Synthesis of Novel Compounds

- Research into the facile synthesis of 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides, which are structurally related to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, has been conducted. This methodology allows the synthesis of structurally diverse quinazolin-4-ones, indicating potential applications in various chemical syntheses (Mamedov et al., 2019).

Exploration in Organic Chemistry

- Studies on the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides have utilized N,N'-bis(thiophen-2-ylmethyl)oxalamide, a compound related to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide. This research is significant for understanding the complex reactions involving oxalamides in organic chemistry (De et al., 2017).

properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-3-6-14-11(16)12(17)15-9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRHRIHBQLZIEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)

![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)

![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)